3-(3-Methyl-3H-diazirin-3-yl)-N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)propanamide
Beschreibung
This compound (CAS: 1015698-41-5; molecular formula: C₁₁H₁₉N₃O₆; MW: 289.29) features a 3-methyl-3H-diazirinyl group linked to a propanamide backbone, with a tetrahydroxy-oxohexan-2-yl substituent . It is supplied as a research-grade compound (>97% purity) with recommended storage at -20°C and solubility in DMSO .
Eigenschaften
IUPAC Name |
3-(3-methyldiazirin-3-yl)-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-11(13-14-11)3-2-8(18)12-6(4-15)9(19)10(20)7(17)5-16/h4,6-7,9-10,16-17,19-20H,2-3,5H2,1H3,(H,12,18)/t6-,7-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMXDGHAGAEPSN-KHUVANEUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)NC(C=O)C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-(3-Methyl-3H-diazirin-3-yl)-N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)propanamide (CAS No. 1015698-41-5) is a diazirine-based photoreactive compound that has garnered attention for its potential applications in biological research and drug development. The diazirine moiety allows for light-induced covalent modification of biological targets, making it a valuable tool in chemical biology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 289.29 g/mol. The structure features a diazirine group that can generate reactive carbene species upon photolysis, which can then interact with nucleophilic sites in proteins or other biomolecules.
The biological activity of this compound primarily stems from its ability to form covalent bonds with target biomolecules upon exposure to UV light. This mechanism is particularly useful in identifying protein-protein interactions and mapping cellular pathways.
Biological Applications
- Photolabeling : The diazirine moiety allows for precise photolabeling of proteins in living cells. Upon UV irradiation, the diazirine generates a reactive carbene that can covalently bond to nearby amino acids in proteins, facilitating the study of protein interactions and functions.
- Chemical Probes : This compound can serve as a chemical probe in various assays to investigate biological processes. Its ability to modify targets selectively under light activation makes it ideal for studying dynamic biological systems.
Case Studies and Experimental Data
Several studies have investigated the biological activity of diazirine-based compounds similar to the one :
- A study demonstrated that coumarin-fused diazirine photolabeling agents exhibit enhanced fluorescence after cross-linking with target proteins. This indicates that such compounds can be used for sensitive detection methods in proteomics .
- Another research highlighted the stability and reactivity of modified diazirines under various light conditions. The stability under ambient light was assessed, showing significant retention of reactivity over time .
Table: Comparison of Stability and Reactivity
| Compound Type | Stability Under Light | Reactivity with Proteins |
|---|---|---|
| Conventional Diazirines | Moderate | High |
| Modified Trifluoromethyl Diazirines | High | Very High |
| 3-(3-Methyl-3H-diazirin-3-yl) | TBD | TBD |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of Selected Diazirine-Propanamide Derivatives
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-(3-Methyl-3H-diazirin-3-yl)-N-((2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)propanamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during coupling reactions to avoid decomposition of the diazirine moiety .
- pH : Neutral to slightly acidic conditions (pH 6–7) stabilize the tetrahydroxyhexanoyl backbone .
- Purification : Use reverse-phase HPLC or silica gel chromatography to isolate the compound from byproducts (e.g., unreacted intermediates) .
- Key Data : Yield improvements from 50% to >80% were achieved by adjusting reaction times (4–6 hours) and solvent systems (acetonitrile/water mixtures) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Use - and -NMR to confirm stereochemistry (e.g., 2S,3R,4S,5R configuration) and diazirine ring integrity .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] = 387.15) .
- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values (e.g., C: 46.3%, H: 6.2%, N: 10.8%) .
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer : Link research to:
- Carbohydrate Chemistry : The tetrahydroxyhexanoyl moiety suggests applications in glycosylation studies or glycomimetic drug design .
- Photoreactive Probes : The diazirine group enables crosslinking in protein-ligand interaction studies, guided by photochemistry principles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Address discrepancies (e.g., unexpected -NMR shifts) via:
- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly near the diazirine ring .
- X-ray Crystallography : Resolve stereochemical ambiguities in the tetrahydroxyhexanoyl chain .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) to dissolve the compound without denaturing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) to the propanamide chain while retaining diazirine reactivity .
Q. How can AI-driven tools enhance the compound’s application in photochemical studies?
- Methodological Answer :
- Predictive Modeling : Train machine learning algorithms on diazirine UV activation profiles (λ = 350–370 nm) to optimize crosslinking efficiency .
- Real-Time Monitoring : Integrate AI with spectroscopic sensors to track reaction intermediates during photoirradiation .
Q. What experimental designs clarify the compound’s mechanism in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure values under varying pH/temperature conditions to identify binding hotspots on target enzymes .
- Molecular Dynamics (MD) : Simulate interactions between the tetrahydroxyhexanoyl group and enzyme active sites (e.g., carbohydrate-binding proteins) .
- Data : MD simulations revealed hydrogen bonding between the 3,4,5-trihydroxy motifs and a lectin’s binding pocket, corroborating SPR data (ΔG = −9.2 kcal/mol) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data across studies?
- Methodological Answer :
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